Benzothiazolium, 2-[[[4-(dimethylamino)phenyl]imino]methyl]-3-ethyl-, ethyl sulfate Benzothiazolium, 2-[[[4-(dimethylamino)phenyl]imino]methyl]-3-ethyl-, ethyl sulfate
Brand Name: Vulcanchem
CAS No.: 29770-19-2
VCID: VC18409550
InChI: InChI=1S/C18H20N3S.C2H6O4S/c1-4-21-16-7-5-6-8-17(16)22-18(21)13-19-14-9-11-15(12-10-14)20(2)3;1-2-6-7(3,4)5/h5-13H,4H2,1-3H3;2H2,1H3,(H,3,4,5)/q+1;/p-1
SMILES:
Molecular Formula: C20H25N3O4S2
Molecular Weight: 435.6 g/mol

Benzothiazolium, 2-[[[4-(dimethylamino)phenyl]imino]methyl]-3-ethyl-, ethyl sulfate

CAS No.: 29770-19-2

Cat. No.: VC18409550

Molecular Formula: C20H25N3O4S2

Molecular Weight: 435.6 g/mol

* For research use only. Not for human or veterinary use.

Benzothiazolium, 2-[[[4-(dimethylamino)phenyl]imino]methyl]-3-ethyl-, ethyl sulfate - 29770-19-2

Specification

CAS No. 29770-19-2
Molecular Formula C20H25N3O4S2
Molecular Weight 435.6 g/mol
IUPAC Name 4-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylideneamino]-N,N-dimethylaniline;ethyl sulfate
Standard InChI InChI=1S/C18H20N3S.C2H6O4S/c1-4-21-16-7-5-6-8-17(16)22-18(21)13-19-14-9-11-15(12-10-14)20(2)3;1-2-6-7(3,4)5/h5-13H,4H2,1-3H3;2H2,1H3,(H,3,4,5)/q+1;/p-1
Standard InChI Key XJITZQQGJPTYCJ-UHFFFAOYSA-M
Canonical SMILES CC[N+]1=C(SC2=CC=CC=C21)C=NC3=CC=C(C=C3)N(C)C.CCOS(=O)(=O)[O-]

Introduction

Chemical Identity and Nomenclature

The compound is systematically named as 4-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylideneamino]-N,N-dimethylaniline ethyl sulfate, reflecting its benzothiazolium cation and ethyl sulfate anion components . Its molecular formula is C₂₀H₂₅N₃O₄S₂, with a molecular weight of 435.6 g/mol . Key identifiers include the CAS registry number (29770-19-2), EC number (249-835-4), and DSSTox Substance ID (DTXSID0067509) . The SMILES notation, CC[N+]1=C(SC2=CC=CC=C21)C=NC3=CC=C(C=C3)N(C)C.CCOS(=O)(=O)[O-], encapsulates its structural features, including the ethyl-substituted benzothiazolium ring and the dimethylaminophenyl group .

Structural and Electronic Properties

Crystallographic and Computational Insights

The benzothiazole core adopts a planar configuration, with the iminomethyl group (-CH=N-) bridging the benzothiazolium nitrogen and the para-dimethylaminophenyl ring. Density Functional Theory (DFT) studies using the B3LYP/LANL2DZ method have optimized its geometry, revealing bond lengths and angles consistent with experimental crystallographic data . For instance, the S1-C1 bond length was computed as 1.76525 Å, matching experimental values (1.765 Å) . Similarly, the C4-C3-S1 bond angle theoretical value of 128.77° aligns closely with the experimental 128.2° . These findings validate the reliability of DFT methods in predicting molecular geometries for benzothiazole derivatives.

Table 1: Comparison of Experimental and Theoretical Geometric Parameters

ParameterExperimental ValueTheoretical Value (DFT/B3LYP)
S1-C1 Bond Length1.765 Å1.76525 Å
C4-C3-S1 Bond Angle128.2°128.77°

Electronic Structure and Reactivity

Frontier molecular orbital analysis reveals a HOMO-LUMO energy gap of 3.8 eV, indicative of moderate electronic stability . The HOMO is localized on the benzothiazole ring and iminomethyl group, while the LUMO resides predominantly on the dimethylaminophenyl moiety. This electronic distribution suggests preferential sites for electrophilic and nucleophilic attacks, informing reactivity predictions. Molecular electrostatic potential (MEP) maps further highlight electron-rich regions near the sulfur atom and imine nitrogen, which may facilitate interactions with biological targets .

Applications in Materials Science

The compound’s extended π-conjugation system and cationic nature make it a potential candidate for organic semiconductors or ionic liquids. The benzothiazolium core’s electron-deficient character could facilitate charge transport in thin-film transistors, while the ethyl sulfate anion may modulate solubility and melting points . Additionally, its fluorescence properties, inferred from analogous benzothiazoles, suggest utility in optoelectronic devices or sensors .

Computational Modeling and Drug Design

DFT-based simulations have emerged as indispensable tools for probing the compound’s structure-activity relationships (SAR). Molecular docking studies against cancer-related targets (e.g., topoisomerase II) predict favorable binding affinities due to π-π stacking and hydrogen-bonding interactions . Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling via computational platforms could prioritize this compound for synthetic prioritization, reducing experimental costs .

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